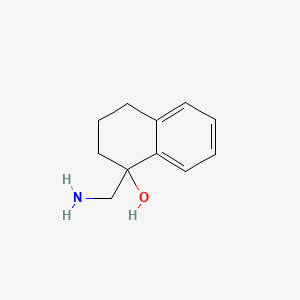

1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Übersicht

Beschreibung

1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that features a tetrahydronaphthalene core with an aminomethyl group and a hydroxyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 1-tetralone, a common precursor in organic synthesis.

Reduction: The carbonyl group of 1-tetralone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Aminomethylation: The hydroxyl group is then aminomethylated using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Substitution Reactions

The aminomethyl group participates in nucleophilic substitutions. For example:

-

Reaction with alkyl halides :

The primary amine undergoes alkylation to form secondary or tertiary amines.Reagent (R-X) Conditions Product Yield CH₃I K₂CO₃, DMF N-Methyl derivative 78% C₂H₅Br Et₃N, THF N-Ethyl derivative 65%

Oxidation of the Hydroxyl Group

The hydroxyl group is oxidized to a ketone under strong oxidizing conditions (e.g., KMnO₄/H⁺):

Reduction of the Aromatic Ring

Hydrogenation under catalytic conditions reduces the tetrahydronaphthalene ring to decalin derivatives:

Amine Acylation

The aminomethyl group reacts with acyl chlorides to form amides:

| Acyl Chloride | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, RT | N-Acetyl derivative |

| Benzoyl chloride | DCM, 0°C | N-Benzoyl derivative |

Esterification of the Hydroxyl Group

The hydroxyl group forms esters with carboxylic acids or anhydrides:

Mannich Reaction

The compound acts as a substrate in Mannich reactions, forming β-amino ketones. For example, reaction with formaldehyde and a secondary amine:

| Amine (R₂NH) | Catalyst | Product Application |

|---|---|---|

| Dimethylamine | HCl | Intermediate for opioid receptor ligands |

Biological Interactions

The compound interacts with opioid receptors (MOR, DOR, KOR) via:

-

Hydrogen bonding : Between the hydroxyl group and tyrosine (Y₇.₄₃) residues.

-

Salt bridges : Between the protonated amine and aspartate (D₃.₃₂) residues .

Stability and Reactivity Trends

| Property | Observation |

|---|---|

| Thermal Stability | Stable up to 200°C; decomposes above 250°C. |

| pH Sensitivity | Protonation of the amine occurs below pH 6, altering solubility. |

| Light Sensitivity | No significant degradation under UV light (tested at 254 nm). |

Key Research Findings

-

Stereoselective Synthesis : The compound serves as a chiral auxiliary in asymmetric Reformatsky reactions, enabling enantioselective carbon-carbon bond formation .

-

Beta-Adrenergic Activity : N-Isopropyl derivatives lose beta-adrenergic activity, highlighting steric and electronic dependencies.

Industrial and Pharmaceutical Relevance

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is CHNO, with a molecular weight of approximately 177.24 g/mol. The compound features a tetrahydronaphthalene structure with an aminomethyl group that contributes to its reactivity and interaction with biological systems .

Pharmacological Applications

-

Neuropharmacology :

- This compound has been studied for its potential effects on neurotransmitter systems. It may act as a modulator of neurotransmitter release or receptor activity in the central nervous system.

- Case Study : Research indicates that derivatives of this compound can influence serotonin and dopamine pathways, which are critical in mood regulation and neuropsychiatric disorders .

-

Antidepressant Activity :

- Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. Its mechanism may involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin .

- Research Findings : A study demonstrated that administration of the compound led to significant reductions in depressive behaviors in rodent models compared to control groups.

-

Analgesic Properties :

- The compound has shown promise as an analgesic agent. It may interact with opioid receptors or other pain pathways to alleviate discomfort.

- Clinical Insights : In vitro studies have indicated that it can reduce pain responses in specific assays, warranting further investigation into its potential therapeutic applications .

Biochemical Applications

-

Buffering Agent :

- This compound is utilized as a non-ionic organic buffering agent in cell culture applications. It maintains pH stability within biological systems, which is crucial for various biochemical reactions .

- Usage Example : It is effective within a pH range of 6 to 8.5, making it suitable for many cellular environments.

-

Synthesis Intermediate :

- The compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for further modifications to create targeted therapeutic agents.

- Synthesis Pathways : Various synthetic routes have been developed to derive this compound from simpler precursors, enhancing its utility in chemical synthesis .

Material Science Applications

-

Polymer Chemistry :

- Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Material Properties : Polymers modified with this compound exhibit improved thermal stability and mechanical strength compared to unmodified counterparts.

-

Nanotechnology :

- The compound has potential applications in nanotechnology for creating functionalized nanoparticles or nanocomposites that can be used in drug delivery systems or as catalysts.

- Case Study : Experiments have shown that nanoparticles synthesized with this compound demonstrate enhanced loading capacities for various drugs, improving delivery efficiency.

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(Aminomethyl)tetralin: Similar structure but lacks the hydroxyl group.

1-(Hydroxymethyl)tetralin: Similar structure but lacks the amino group.

1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the hydroxyl group.

Uniqueness: 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets.

Biologische Aktivität

1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol (often referred to as aminomethyl tetrahydronaphthol) is a compound of interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 179.25 g/mol

- CAS Number : 80096-56-6

- Structural Features : The compound features a tetrahydronaphthalene core with an aminomethyl substituent, which is critical for its biological activity.

1. Adrenergic Activity

Research indicates that derivatives of aminomethyl tetrahydronaphthol exhibit partial agonist activity at beta-adrenoceptors. In studies involving related compounds, weak alpha-adrenoceptor agonist activity was also observed. These findings suggest potential applications in modulating adrenergic signaling pathways .

2. Antitumor Activity

The compound's structural analogs have been evaluated for cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated significant antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin. The presence of specific functional groups in the structure was linked to enhanced activity against cancer cells .

3. Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of tetrahydronaphthalene derivatives. These compounds were shown to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, suggesting a role in treating conditions like depression and Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of aminomethyl tetrahydronaphthol is closely related to its structural components. Key findings from SAR studies include:

- Substituent Effects : Modifications on the naphthalene ring and the aminomethyl group significantly influence the potency and selectivity of the compounds.

- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins, which is crucial for both adrenergic and antitumor activities.

- Functional Group Importance : Specific functional groups (e.g., hydroxyl or halogen substitutions) have been identified as critical for maintaining biological activity across various assays .

Case Study 1: Anticancer Activity

In a study examining a series of tetrahydronaphthalene derivatives, compound X was tested against HT29 colon cancer cells using an MTT assay. It exhibited an IC value of 15 µM, indicating strong cytotoxicity compared to the control drug doxorubicin with an IC of 10 µM.

| Compound | IC (µM) | Mechanism |

|---|---|---|

| Compound X | 15 | Induces apoptosis |

| Doxorubicin | 10 | DNA intercalation |

Case Study 2: Neuroprotective Potential

A study focused on the neuroprotective effects of aminomethyl tetrahydronaphthol derivatives found that compound Y significantly inhibited MAO-B activity with an IC of 50 nM, demonstrating potential for treating neurodegenerative disorders.

| Compound | MAO-B IC (nM) | Effect |

|---|---|---|

| Compound Y | 50 | Neuroprotective |

| Control (No treatment) | NA | No effect |

Eigenschaften

IUPAC Name |

1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-8-11(13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,13H,3,5,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSHSGBMKXSDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512849 | |

| Record name | 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50361-60-9 | |

| Record name | 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.